(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol

Description

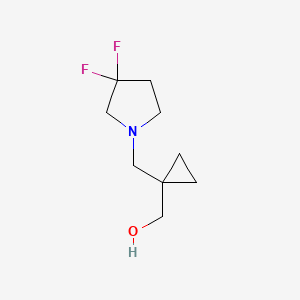

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol is a bicyclic compound featuring a cyclopropane ring linked to a methanol group and a 3,3-difluoropyrrolidine moiety. The cyclopropane ring introduces conformational rigidity, while the difluorinated pyrrolidine enhances electronegativity and metabolic stability. This structure is common in medicinal chemistry as a scaffold for drug candidates, where fluorination improves bioavailability and binding specificity.

Properties

Molecular Formula |

C9H15F2NO |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

[1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C9H15F2NO/c10-9(11)3-4-12(6-9)5-8(7-13)1-2-8/h13H,1-7H2 |

InChI Key |

PTUSEHGLYFXGMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN2CCC(C2)(F)F)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Difluoropyrrolidine Ring: The difluoropyrrolidine ring can be synthesized through the reaction of a suitable amine with a difluorinated reagent under controlled conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.

Methanol Addition: The final step involves the addition of a methanol moiety to the cyclopropyl group, typically through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and cyclopropyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs below, highlighting structural distinctions and their implications.

Key Observations:

- Functional Groups: The methanol group (-CH₂OH) in the target compound contrasts with the methanone (-CO-) in ’s analog, affecting hydrogen-bond donor capacity and reactivity .

- Stereochemistry : ’s compound specifies 3R-fluorine configuration, which may influence chiral recognition in biological systems, whereas the target compound’s 3,3-difluoro substitution eliminates stereochemical variability .

Pharmacological Relevance

- Montelukast Sodium : The cyclopropyl group in Montelukast’s intermediate () contributes to its role as a leukotriene receptor antagonist. The target compound’s cyclopropane moiety may similarly enhance rigidity and receptor binding .

- Metabolic Stability: The difluoropyrrolidine in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo.

Biological Activity

The compound (1-((3,3-Difluoropyrrolidin-1-YL)methyl)cyclopropyl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a unique structure that incorporates a cyclopropyl group and a difluoropyrrolidine moiety. The presence of fluorine atoms is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to This compound often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many related compounds have shown potential as inhibitors for enzymes involved in critical pathways such as phosphatidylinositol 3-kinase (PI3K) signaling, which is pivotal in cancer progression and inflammation .

- Modulation of Receptor Activity : The compound may interact with specific receptors, altering their activity. For instance, some pyrrolidine derivatives have been identified as ligands for G-protein coupled receptors (GPCRs) .

Anticancer Activity

Preliminary studies suggest that This compound exhibits anticancer properties. It may inhibit tumor cell proliferation through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses. Similar compounds have been documented to lower levels of pro-inflammatory cytokines and inhibit pathways like NF-kB, which plays a crucial role in inflammation .

Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally similar compound on glioma cells. The results indicated significant inhibition of cell viability and induction of cell death through multiple pathways, including necroptosis and autophagy .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds in murine models. The findings demonstrated reduced levels of inflammatory markers and improved clinical outcomes in models of arthritis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.